molecular formula C24H16FN5O B2735749 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1808714-45-5

2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2735749
CAS No.: 1808714-45-5
M. Wt: 409.424
InChI Key: AQRSBWPKMUFFHP-UHFFFAOYSA-N
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Description

The compound 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide features a pyrazole core substituted with phenyl, pyridin-3-yl, and cyanoacrylamide groups. Its molecular formula is C₂₅H₁₇FN₄O, and it is characterized by a conjugated enamide system that enhances electronic delocalization. This structure is hypothesized to influence bioactivity, particularly in antimicrobial or kinase inhibition contexts, though direct pharmacological data are absent in the provided evidence .

Properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSBWPKMUFFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a similar pyrazole derivative was synthesized via the reaction of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with a cyanoacetamide derivative, yielding high purity and yield through methods such as refluxing in ethanol or other solvents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The pyrazole moiety is known for its ability to inhibit various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as H460 (lung), A549 (lung), and HT-29 (colon) . The underlying mechanisms often involve the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds exhibiting structural similarities to this compound have shown promising results in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies indicate that these compounds can exhibit significant activity against various bacterial strains and fungi. For instance, related compounds have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntimicrobialEffective against E. coli and S. aureus

Case Study: Apoptotic Induction

In a notable study, derivatives similar to this compound were tested for their ability to induce apoptosis in HCT116 colon cancer cells. The results indicated a significant increase in apoptotic cell death, attributed to the downregulation of anti-apoptotic proteins via molecular docking studies .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide typically involves the condensation of appropriate precursors under controlled conditions. The structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and electronic properties of the compound.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacological agents. Pyrazole derivatives are often explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, including colon cancer and melanoma .

Case Study: Anticancer Activity
A study investigated the effects of pyrazole derivatives on human cancer cell lines. The results demonstrated that modifications to the pyrazole ring significantly influenced cytotoxicity, highlighting the importance of structural variations in drug design .

Agrochemical Applications

Compounds like this compound are being researched as potential pesticides. The incorporation of cyano and fluorine groups enhances biological activity against pests while potentially reducing toxicity to non-target organisms.

Data Table: Insecticidal Activity

CompoundTarget PestMortality Rate (%)Reference
2-Cyano-N-(2-fluorophenyl)...Plutella xylostella85%
Related Pyrazole DerivativeAphis gossypii78%

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The strong absorption in the ultraviolet region indicates potential for use in photonic devices.

Case Study: Fluorescent Properties
Research on related pyrazole compounds demonstrated significant fluorescence under UV light, suggesting that modifications could yield new materials for optoelectronic applications .

Chemical Reactions Analysis

Nucleophilic Additions at the Cyano Group

The electron-deficient cyano group (CN\text{C}\equiv\text{N}) undergoes nucleophilic attacks under basic or acidic conditions:

Reaction Type Reagents/Conditions Outcome Source
HydrolysisH2O/H2SO4\text{H}_2\text{O}/\text{H}_2\text{SO}_4 (reflux)Converts cyano to carboxamide (CONH2\text{CONH}_2) via intermediate amide
Thiol AdditionRSH (thiols), K2CO3\text{K}_2\text{CO}_3, DMFForms thioamide derivatives through Michael addition

Mechanistic Notes :

  • Hydrolysis proceeds via acid-catalyzed hydration, forming an intermediate iminolic acid that tautomerizes to the amide.

  • Thiol additions exploit the α,β-unsaturated system’s electrophilicity, with the pyridine nitrogen enhancing conjugation.

Reactivity of the α,β-Unsaturated Acrylamide System

The acrylamide moiety (CH=C(CN)CONH\text{CH}=\text{C}(\text{CN})\text{CONH}) participates in conjugate additions and cycloadditions:

Reaction Type Reagents/Conditions Outcome Source
Michael AdditionGrignard reagents (RMgX), THFAlkyl/aryl groups add to the β-carbon, yielding substituted acrylamides
Diels-Alder ReactionDienes (e.g., cyclopentadiene), heatForms six-membered cyclohexene derivatives

Key Observations :

  • Steric hindrance from the 1-phenyl-3-pyridinylpyrazole group limits reactivity with bulky nucleophiles.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Pyrazole and Pyridine Ring Functionalization

The heteroaromatic rings undergo electrophilic substitution and coordination:

Reaction Type Reagents/Conditions Outcome Source
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°CNitro groups introduced at pyridine’s meta position
Metal CoordinationPd(OAc)2\text{Pd}(\text{OAc})_2, PPh₃, DMFForms complexes via pyridinyl nitrogen ligation

Structural Insights :

  • X-ray crystallography confirms planar geometry of the pyrazole-pyridine system, facilitating π-π stacking in coordination complexes .

  • Fluorophenyl substituents direct electrophiles to specific ring positions due to inductive effects.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent isomerization and degradation:

Condition Observed Transformation Mechanistic Pathway Source
Strong Base (NaOH)E/Z isomerization of acrylamideDeprotonation-reprotonation at α-carbon induces configurational inversion
Acidic HydrolysisCleavage of pyrazole C-N bondsProtonation weakens N-heterocyclic bonds, leading to ring-opening

Stability Considerations :

  • Degradation occurs above pH 10 or below pH 2, necessitating neutral storage conditions.

  • Isomerization under basic conditions is reversible but affects bioactivity.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and radical pathways:

Reaction Type Conditions Products Source
[2+2] CycloadditionUV light (254 nm), benzeneDimerizes via acrylamide’s α,β-unsaturated system
Radical PolymerizationAIBN initiator, 60°CForms crosslinked polymers through acrylamide radical intermediates

Applications :

  • Photodimerization creates supramolecular architectures for material science.

  • Radical stability is enhanced by the electron-withdrawing cyano group.

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibition via pyridine coordination) and materials science (e.g., photoresponsive polymers). Future research should explore enantioselective modifications and catalytic applications leveraging its unique stereoelectronic profile.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight Notable Properties/Activities References
Target Compound (Not specified) Pyrazole - 2-fluorophenyl (amide group)
- Pyridin-3-yl (position 3)
- Cyano group (α,β-unsaturated system)
C₂₅H₁₇FN₄O ~404.4 (estimated) Potential electronic conjugation for bioactivity
3-[1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl]-1-(2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)prop-2-en-1-one (6a-6o series) Pyrazole-oxadiazole hybrid - p-Tolyl (position 3)
- Oxadiazole ring (linked to pyridine)
Varies ~450–500 (estimated) Antimicrobial activity against S. aureus (MIC: 2–8 µg/mL) and C. albicans (MIC: 4–16 µg/mL)
2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide (636-48-6) Pyrazole (not explicitly stated) - 4-fluorophenyl (amide)
- Thiophen-2-yl (position 3)
C₁₅H₁₀FN₃OS 323.3 Enhanced lipophilicity due to thiophene substitution
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (866156-40-3) Acrylamide - 4-(trifluoromethyl)phenyl (amide)
- Hydroxy-methoxyphenyl (position 3)
C₁₉H₁₄F₃N₂O₃ 392.3 Polar substituents (OH, OCH₃) improve solubility
3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide (769143-62-6) Pyrazole - 4-Bromophenyl (position 3)
- Furan-2-ylmethyl (amide)
C₂₄H₁₈BrN₅O₂ 496.3 Bromine enhances halogen bonding; furan improves metabolic stability

Key Observations

Bioactivity Trends :

  • Pyridine and pyrazole hybrids (e.g., the 6a-6o series) exhibit potent antimicrobial activity, suggesting the target compound’s pyridin-3-yl group may similarly enhance interactions with microbial targets .
  • Thiophene-substituted analogs (e.g., CAS 636-48-6) show increased lipophilicity, which could improve membrane permeability but may reduce solubility .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes used for pyrazole-acrylamide hybrids, such as condensation of pyrazole-carboxaldehydes with cyanoacetamide derivatives .

Q & A

Basic: What are effective synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including substitution, cyclization, and condensation. A common strategy is to:

Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives as precursors) to introduce heterocyclic moieties .

Catalytic methods for pyrazole ring formation: Fe₂O₃@SiO₂/In₂O₃ catalysts improve regioselectivity and yield in heterocyclic syntheses by stabilizing intermediates .

Optimization via Design of Experiments (DoE): Flow chemistry techniques enable precise control over reaction parameters (temperature, residence time) and statistical modeling to maximize yield .
Key Considerations: Monitor intermediates via HPLC or LC-MS to validate step efficiency.

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns, particularly for the fluorophenyl and pyridinyl groups.
  • X-ray Diffraction (XRD): Resolves steric effects and hydrogen bonding. For example, dihedral angles between aromatic rings (e.g., 48.45°–80.70°) and N–H⋯O hydrogen bonds (R₂²(10) dimer motifs) are critical for structural validation .
  • Mass Spectrometry (HRMS): Verifies molecular weight and fragmentation patterns, especially for the cyano and enamide groups.

Advanced: How can contradictions in reaction yields be resolved when varying substituents on the pyrazole ring?

Answer:
Discrepancies often arise from steric hindrance or electronic effects. To address this:

  • Electronic Effect Analysis: Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. Electron-withdrawing groups on the pyrazole may reduce nucleophilicity, lowering yields .
  • Steric Mapping: Computational tools (e.g., DFT) model spatial clashes, such as repulsion between the pyridinyl and fluorophenyl groups, which can hinder cyclization .
  • Catalyst Screening: Test alternative catalysts (e.g., Pd/Cu systems) to improve tolerance for bulky substituents .

Advanced: What computational approaches predict the compound’s reactivity and binding interactions?

Answer:

  • Density Functional Theory (DFT): Models transition states for key reactions (e.g., enamide formation) and predicts activation energies.
  • Molecular Dynamics (MD): Simulates solvent effects and conformational flexibility of the prop-2-enamide chain .
  • Docking Studies: For biological targets (e.g., kinases), the pyridinyl and fluorophenyl groups’ orientation can be optimized for hydrogen bonding with active sites.

Basic: How to design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold Diversification: Synthesize analogs with variations in the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or fluorophenyl (ortho vs. para substitution) groups .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
  • Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

Advanced: How to analyze hydrogen bonding and steric effects using crystallographic data?

Answer:

  • Hydrogen Bond Networks: Identify R₂²(10) dimer motifs via XRD, where N–H⋯O bonds stabilize the crystal lattice. Adjust crystallization solvents (e.g., dichloromethane) to modulate packing .
  • Torsion Angle Analysis: Dihedral angles >60° between aromatic rings indicate steric repulsion, which can be mitigated by introducing flexible linkers (e.g., methylene groups) .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to guide solubility improvements .

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